Medorinone

Vue d'ensemble

Description

Applications De Recherche Scientifique

Diagnostic Biomarker for Endometriosis

Medorinone has been identified as a potential non-invasive biomarker for the diagnosis of endometriosis . In a case-control study involving patients with endometriosis and patients with other benign gynecological diseases, it was found that the metabolite profiles of patients with endometriosis were markedly different compared with those of the controls . Medorinone showed better potential as a biomarker for endometriosis diagnosis than CA125 . The combined ornithine-medorinone diagnosis was found to be more valuable .

Cardiovascular Research

Medorinone has been used in cardiovascular research, particularly in studies involving dogs . It has been observed that the use of Medorinone did not significantly influence the cardiovascular effects when the dosage was reduced by up to 6 times .

Safety and Hazards

Mécanisme D'action

Target of Action

Medorinone primarily targets cAMP phosphodiesterase . Phosphodiesterases are a group of enzymes that degrade the phosphodiester bond in the second messenger molecules cAMP and cGMP. They regulate the localization, duration, and amplitude of cyclic nucleotide signaling within subcellular domains.

Mode of Action

Medorinone acts as an inhibitor of cAMP phosphodiesterase activity . By inhibiting this enzyme, Medorinone increases the concentration of cAMP, an important signal transduction molecule in cells. This leads to a series of intracellular events, including the activation of cAMP-dependent protein kinase, which phosphorylates certain proteins, leading to changes in cell function .

Biochemical Pathways

The primary biochemical pathway affected by Medorinone is the cAMP signaling pathway . By inhibiting cAMP phosphodiesterase, Medorinone prevents the breakdown of cAMP, leading to an increase in cAMP levels. This affects various downstream effects, such as the activation of protein kinase A, which can phosphorylate a range of target proteins and cause changes in cell function .

Result of Action

The inhibition of cAMP phosphodiesterase by Medorinone in cardiac and vascular smooth muscle leads to both positive cardiac inotropy and vascular smooth muscle relaxation . Inotropy refers to the force of heart muscle contraction. Positive inotropy, therefore, means increased force of contraction. This can help improve cardiac output in conditions like heart failure. Additionally, Medorinone has been found to inhibit platelet aggregation , which could potentially reduce the risk of thrombotic events.

Propriétés

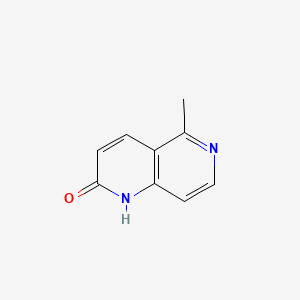

IUPAC Name |

5-methyl-1H-1,6-naphthyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c1-6-7-2-3-9(12)11-8(7)4-5-10-6/h2-5H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCCZJXAHSUCJSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC2=C1C=CC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50236938 | |

| Record name | Medorinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50236938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Medorinone | |

CAS RN |

88296-61-1 | |

| Record name | Medorinone [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088296611 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Medorinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50236938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MEDORINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/80X61Y4X0B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

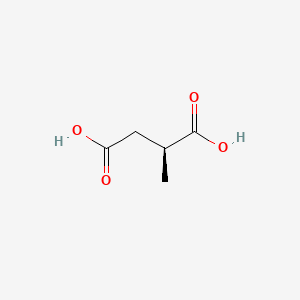

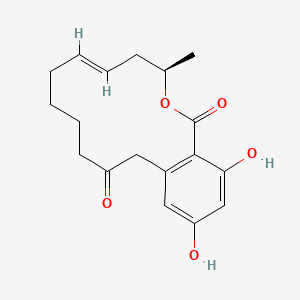

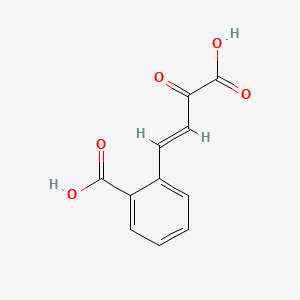

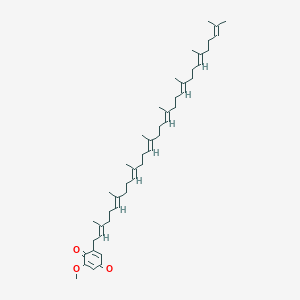

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action for Medorinone and how does it affect the cardiovascular system?

A1: Medorinone functions as a selective inhibitor of the low Km cyclic adenosine monophosphate (cAMP) phosphodiesterase (PDE) isozyme, specifically peak III PDE. [, ] This enzyme is responsible for breaking down cAMP, a crucial second messenger involved in regulating heart muscle contraction and blood vessel relaxation. By inhibiting this PDE isozyme, Medorinone effectively increases cAMP levels within cardiac and vascular smooth muscle cells. [, ] This leads to enhanced contractility of the heart muscle (positive inotropy), relaxation of blood vessels (vasodilation), and ultimately, improved cardiovascular function. [, ]

Q2: How does the structure of Medorinone relate to its activity as a PDE inhibitor?

A2: Medorinone, chemically known as 5-methyl-1,6-naphthyridin-2(1H)-one, possesses structural features crucial for its PDE inhibitory activity. [, ] Studies investigating structure-activity relationships have highlighted the importance of specific modifications for optimal activity. For example, the presence of the methyl group at the C(5) position is critical, with its absence or relocation leading to diminished activity. [] Conversely, substitutions at the C(5) position with a diverse range of groups have been shown to enhance enzyme inhibitory activity. [] This suggests that the C(5) position offers a promising avenue for developing even more potent Medorinone analogs.

Q3: Has research demonstrated a correlation between increased cAMP levels and the therapeutic effects of Medorinone?

A3: Yes, research has directly linked increased cAMP levels to the positive inotropic and vasodilatory effects observed with Medorinone. [] Studies using isolated guinea pig papillary muscles and aortic smooth muscles have demonstrated strong correlations between Medorinone concentration, cAMP content, cAMP protein kinase (cAPK) activation, and functional responses (increased force of contraction in heart muscle and relaxation in blood vessels). [] These findings substantiate the understanding that inhibiting low Km cAMP PDE, thereby elevating cAMP levels, is the key mechanism by which Medorinone achieves its therapeutic effects.

Q4: What computational methods have been employed to study Medorinone and its analogs?

A5: Computational chemistry techniques, including molecular orbital calculations and electric field mapping, have been employed to study Medorinone and its analogs. [] Researchers have utilized the MNDO (Modified Neglect of Diatomic Overlap) method to optimize the ground state geometries of these molecules. [] Moreover, electric field mapping studies, employing both Löwdin and Mulliken charge distributions, have revealed a correlation between the electric field near the O2 site of Medorinone analogs and their observed cardiotonic potency. [] This suggests that electrostatic interactions play a significant role in the binding of Medorinone to its target, the low Km cAMP PDE.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(17S)-17-[2-[4-[2,6-bis(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinyl]-1-oxoethyl]-10,13-dimethyl-6,7,8,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1234529.png)

![2-[4-(4-bromophenyl)sulfonylpiperazin-1-yl]-N-[(E)-(4-chloro-3-nitrophenyl)methylideneamino]acetamide](/img/structure/B1234533.png)

![N-[(E)-[3-methoxy-4-[2-(4-methylanilino)-2-oxoethoxy]phenyl]methylideneamino]pyridine-3-carboxamide](/img/structure/B1234534.png)

![N~1~-((1E)-{2-[(2,4-dichlorobenzyl)oxy]phenyl}methylene)-1H-tetrazole-1,5-diamine](/img/structure/B1234535.png)

![N-[(Z)-1-[(2S,4S)-4-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethylideneamino]benzamide;hydrochloride](/img/structure/B1234536.png)

![11,11-Dimethyl-4,8-dimethylene-5-bicyclo[7.2.0]undecanone oxime](/img/structure/B1234541.png)

![(1S,2R,3S,5R,6R,7R,8S,9S,12R)-2,8-dihydroxy-7-methyl-12-prop-1-en-2-ylspiro[4,10-dioxatetracyclo[7.2.1.02,7.03,5]dodecane-6,2'-oxirane]-11-one](/img/structure/B1234550.png)